(4Z)-12-cyclopropyl-4-[(2,3-dimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
The exact mass of the compound this compound is 379.14197277 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2Z)-8-cyclopropyl-2-[(2,3-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-18-5-3-4-13(21(18)26-2)10-19-20(24)15-8-9-17-16(22(15)28-19)11-23(12-27-17)14-6-7-14/h3-5,8-10,14H,6-7,11-12H2,1-2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMRJGODLDRNO-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-12-cyclopropyl-4-[(2,3-dimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.4 g/mol. The structure features a cyclopropyl group and a dimethoxyphenyl moiety, which are significant for its biological interactions.
Antifungal Activity
Research indicates that derivatives of this compound exhibit antifungal properties against various fungal species, including Fusarium and Alternaria species. The mechanism appears to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
| Fungal Species | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Fusarium | 85% | 50 |
| Alternaria | 75% | 50 |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies suggest that it may selectively inhibit COX-2, potentially reducing inflammation without affecting COX-1, which is crucial for maintaining gastrointestinal integrity .
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 15 |
| COX-2 | 5 |
Anticancer Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10 |
| HeLa (Cervical cancer) | 8 |
| A549 (Lung cancer) | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound selectively inhibits COX enzymes, leading to reduced prostaglandin synthesis.
- Membrane Disruption : Its interaction with fungal membranes contributes to antifungal activity.
- Apoptosis Induction : The activation of caspases in cancer cells suggests a pathway for inducing programmed cell death.
Case Studies
A recent study explored the efficacy of this compound in a murine model for inflammatory diseases. The results indicated significant reductions in inflammatory markers compared to controls, supporting its potential therapeutic use in conditions like rheumatoid arthritis .
Another study focused on its anticancer properties by treating various human cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent response in cell viability reduction, highlighting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The azatricyclo structure is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways such as the PI3K/Akt/mTOR pathway .
2. Antimicrobial Properties
The presence of the dimethoxyphenyl group has been associated with enhanced antimicrobial activity. Compounds with similar substituents have demonstrated effectiveness against a range of bacterial and fungal strains, making them potential candidates for developing new antibiotics .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems could provide a therapeutic avenue for further exploration .
Agricultural Applications
1. Pesticidal Activity
The unique structure of (4Z)-12-cyclopropyl-4-[(2,3-dimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one has been investigated for its potential use as a pesticide. Its efficacy against specific pests makes it a candidate for developing environmentally friendly pest control agents .
2. Plant Growth Regulators
Research has indicated that similar compounds can act as plant growth regulators, promoting growth and enhancing yield in various crops. The modulation of plant hormones by such compounds could lead to improved agricultural productivity .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound suggest potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance device performance and stability .
2. Polymer Chemistry
In polymer science, the incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability. Its multifunctional nature allows for the design of smart materials with tailored characteristics for specific applications .
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on the core structure of this compound and their evaluation against various cancer cell lines. Results showed significant cytotoxic effects, particularly against breast cancer cells, with IC50 values lower than established chemotherapeutic agents .
Case Study 2: Pesticidal Efficacy
Field trials conducted on agricultural pests demonstrated that formulations containing this compound significantly reduced pest populations compared to control groups. The results support its potential as an effective biopesticide alternative.
Q & A
Q. What are the key considerations for synthesizing this tricyclic compound with high stereochemical purity?
Methodological Answer:
- The synthesis of tricyclic systems often requires precise control over cyclization steps and stereochemistry. For example, analogous compounds (e.g., 3,7-dithia-5-azatetracyclo derivatives) are synthesized via multistep protocols involving cyclocondensation and ring-closing reactions under controlled temperatures (60–85°C) and acid catalysis (e.g., HCl in glacial acetic acid) .
- Use spectroscopic techniques (e.g., -NMR, -NMR) to monitor intermediate formation, focusing on methine proton shifts (δ 5.20 ppm) and carbonyl resonances (δ 162–168 ppm) to confirm stereochemistry .
Q. How can structural ambiguities in the cyclopropane and dimethoxyphenyl moieties be resolved?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is critical for resolving complex stereochemistry. For structurally related azatricyclic compounds, SCXRD data (e.g., mean C–C bond length = 0.005 Å, R factor = 0.041) provide unambiguous confirmation of ring conformations and substituent orientations .
- Computational methods (DFT or molecular docking) can predict steric clashes between the cyclopropyl group and adjacent substituents, guiding synthetic adjustments .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields in multistep syntheses?
Methodological Answer:
- Employ Design of Experiments (DoE) principles to identify critical variables (e.g., temperature, catalyst loading). For example, flow-chemistry setups enable precise control over reaction parameters (residence time, mixing efficiency) and reduce side products in analogous tricyclic syntheses .
- Use response surface methodology (RSM) to model interactions between variables, as demonstrated in copolymerization studies (e.g., P(CMDA-DMDAAC)s) .
Q. How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Conduct comparative assays under standardized conditions (e.g., fixed solvent systems, cell lines). For example, discrepancies in cytotoxicity data for cyclopropyl-thiazolidinone hybrids were resolved by controlling dimethyl sulfoxide (DMSO) concentrations (<1% v/v) in cell cultures .
- Validate results using orthogonal techniques: Pair in vitro bioassays with computational ADMET profiling to distinguish intrinsic activity from assay artifacts .
Q. What advanced spectral techniques are suitable for probing electronic interactions in the dimethoxyphenyl-methylidene moiety?
Methodological Answer:
- Time-dependent density functional theory (TD-DFT) combined with UV-vis spectroscopy can correlate absorption bands (e.g., λ~300–400 nm) with charge-transfer transitions involving the dimethoxyphenyl group .
- - NOESY NMR can detect through-space interactions between the methylidene proton and cyclopropyl substituents, confirming spatial proximity (<4 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
